Acide 7-hydroxy-1H-indole-3-carboxylique

Vue d'ensemble

Description

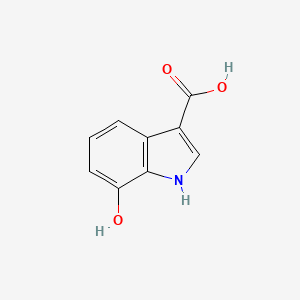

7-Hydroxy-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Hydroxy-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Régulation de la croissance des plantes

L'acide 7-hydroxy-1H-indole-3-carboxylique a été trouvé pour influencer la croissance des plantes, comme la promotion de la croissance des racines après la germination et la régulation du métabolisme du sucre des plantes, qui sont cruciaux pour le développement global des plantes .

Agents anticancéreux

Ce composé sert de réactif pour la préparation de divers agents anticancéreux, soulignant son importance dans le développement de nouvelles stratégies thérapeutiques contre le cancer .

Antagonistes des récepteurs neurotransmetteurs

Il est utilisé dans la synthèse des antagonistes des récepteurs de la sérotonine 5-HT4 et 5-HT6, qui sont importants dans le traitement des troubles neurologiques .

Inhibition de la voie Hedgehog

Les dérivés de l'indole, y compris l'this compound, sont utilisés dans la création d'inhibiteurs de la transcription médiée par Gli1 dans la voie Hedgehog, une cible essentielle en biologie du développement et dans le traitement du cancer .

Activité biologique

Les dérivés de l'indole sont connus pour leurs diverses propriétés biologiquement vitales, notamment le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain .

Synthèse de phytoalexines

Chez Arabidopsis, les dérivés de l'acide indole-3-carboxylique sont synthétisés à partir du tryptophane et sont impliqués dans la voie biosynthétique conduisant aux phytoalexines, qui sont des substances antimicrobiennes et souvent antioxydantes accumulées dans les plantes pour se défendre contre les agents pathogènes .

Activité herbicide

De nouveaux dérivés de l'acide indole-3-carboxylique ont été conçus et synthétisés en tant qu'antagonistes de la protéine réceptrice de l'auxine TIR1, montrant un potentiel en tant qu'herbicides .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 7-hydroxy-1h-indole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 7-Hydroxy-1H-indole-3-carboxylic acid may be involved in tryptophan metabolism and related biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that 7-hydroxy-1h-indole-3-carboxylic acid may have a broad range of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

7-Hydroxy-1H-indole-3-carboxylic acid plays a vital role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in its metabolic conversion. The hydroxyl group at the 7th position and the carboxylic acid group at the 3rd position of the indole ring contribute to its reactivity and binding affinity with these enzymes. These interactions often result in the formation of metabolites that can further participate in biochemical pathways .

Cellular Effects

The effects of 7-Hydroxy-1H-indole-3-carboxylic acid on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 7-Hydroxy-1H-indole-3-carboxylic acid can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 7-Hydroxy-1H-indole-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Changes in gene expression induced by 7-Hydroxy-1H-indole-3-carboxylic acid are often mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy-1H-indole-3-carboxylic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 7-Hydroxy-1H-indole-3-carboxylic acid can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of 7-Hydroxy-1H-indole-3-carboxylic acid in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

7-Hydroxy-1H-indole-3-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes to form various metabolites, which can further participate in biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 7-Hydroxy-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For example, certain transporters may actively transport 7-Hydroxy-1H-indole-3-carboxylic acid across cell membranes, while binding proteins may sequester it within specific organelles .

Subcellular Localization

The subcellular localization of 7-Hydroxy-1H-indole-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the presence of targeting signals may direct 7-Hydroxy-1H-indole-3-carboxylic acid to the mitochondria, where it can participate in metabolic processes and influence mitochondrial function .

Activité Biologique

7-Hydroxy-1H-indole-3-carboxylic acid (7-HICA) is an indole derivative that has garnered significant attention due to its diverse biological activities. This compound is recognized for its involvement in various biochemical processes, including enzyme interactions, cellular signaling, and potential therapeutic applications.

Target Interaction

7-HICA interacts with multiple biological targets, including enzymes and receptors. The compound's structure, featuring a hydroxyl group at the 7th position and a carboxylic acid group at the 3rd position of the indole ring, enhances its reactivity and binding affinity. These functional groups facilitate crucial hydrogen bonding and electrostatic interactions with target biomolecules, influencing their activity and function.

Biochemical Pathways

As a metabolite derived from tryptophan metabolism, 7-HICA plays a role in various biochemical pathways. It has been shown to modulate cellular processes such as gene expression and metabolic flux through interactions with transcription factors and metabolic enzymes.

Biological Activities

Antiviral Properties

Recent studies have highlighted the antiviral potential of 7-HICA derivatives. For instance, certain indole-3-carboxylic acid derivatives have demonstrated effective inhibition of SARS-CoV-2 replication in vitro, showcasing their potential as antiviral agents against COVID-19. In these studies, compounds exhibiting high activity at low concentrations were identified, indicating a promising avenue for drug development .

Cellular Effects

7-HICA influences various cellular processes:

- Gene Expression : It can modulate the activity of transcription factors, leading to altered gene expression profiles.

- Metabolic Regulation : By interacting with metabolic enzymes, it can affect the flux of metabolites through different pathways.

Case Studies and Experimental Data

A comprehensive examination of 7-HICA's biological activity reveals several noteworthy findings:

-

Antiviral Activity Against SARS-CoV-2 :

- A study showed that specific derivatives of indole-3-carboxylic acid could inhibit viral replication effectively at concentrations as low as 52 µM .

- The compound demonstrated an IC50 value of 1.06 µg/mL with a high selectivity index (SI = 78.6), suggesting its potential as a therapeutic agent against COVID-19.

- Cytotoxicity Studies :

Comparative Analysis of Biological Activity

| Activity Type | Compound | IC50 Value (µg/mL) | Selectivity Index |

|---|---|---|---|

| Antiviral | 7-Hydroxy-1H-indole-3-carboxylic acid | 1.06 | 78.6 |

| Cytotoxicity | Various Indole Derivatives | >100 | - |

Propriétés

IUPAC Name |

7-hydroxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-1-2-5-6(9(12)13)4-10-8(5)7/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMVYPXOSJQLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717226 | |

| Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-79-4 | |

| Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.